Triricinolein

Catalog No.
S639494
CAS No.
2540-54-7
M.F
C57H104O9
M. Wt
933.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triricinolein

CAS Number

2540-54-7

Product Name

Triricinolein

IUPAC Name

2,3-bis[[(Z,12R)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C57H104O9

Molecular Weight

933.4 g/mol

InChI

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27-/t51-,52-,53-/m1/s1

InChI Key

ZEMPKEQAKRGZGQ-VBJOUPRGSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Isomeric SMILES

CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)COC(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC

The exact mass of the compound Triricinolein is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Refatting. However, this does not mean our product can be used or applied in the same or a similar way.

Triricinolein (CAS 2540-54-7) is a highly polar, hydroxylated triglyceride structurally defined by a glycerol backbone esterified with three ricinoleic acid chains. As the primary active constituent of castor oil (comprising up to 90% of the crude extract), it is distinguished from standard triglycerides by the presence of a secondary hydroxyl group at the C-12 position of each fatty acid chain [1]. This trimeric hydroxyl functionality imparts exceptionally high polarity, high viscosity via intermolecular hydrogen bonding, and complete solubility in short-chain alcohols [2]. In industrial and chemical procurement, pure triricinolein is highly valued as an exact-stoichiometry natural polyol for polyurethane synthesis, a high-permittivity dielectric fluid, and a specialized rheology modifier, offering precise reproducibility that crude botanical extracts cannot provide [1].

Research Fit

Tri-functional polyol reactivity Three secondary hydroxyl groups enable crosslinking without modification
Primary castor oil TAG (reported 70–81%) Predominant triacylglycerol defining castor oil’s hydroxyl value and viscosity
Differentiated from non-hydroxylated triglycerides Higher polarity and hydrogen-bonding capacity vs triolein or trilinolein

Procurement substitution with crude castor oil or non-hydroxylated triglycerides (such as triolein) fundamentally compromises process reproducibility and material performance. While crude castor oil is inexpensive, its composition fluctuates naturally, containing 10-20% non-hydroxylated or partially hydroxylated triglycerides (e.g., diricinoleoylstearoylglycerol) that alter the average hydroxyl functionality per mole [1]. In precision polymer synthesis, this batch-to-batch variability leads to unpredictable cross-linking densities and mechanical defects in polyurethanes [2]. Conversely, substituting with standard unsaturated triglycerides like triolein removes the hydroxyl groups entirely, resulting in a dramatic loss of viscosity, a lower dielectric constant, and complete insolubility in polar solvents like ethanol, rendering them useless for alcohol-based formulations or high-permittivity insulating applications [1].

Substitution Risk

Triricinolein Tri-functional polyol with three secondary hydroxyl groups
Triolein / Trilinolein Non-hydroxylated; zero hydroxyl functionality
Crosslinking may not occur; polyurethane network formation likely fails
Isolated Triricinolein Defined purity; single-entity TAG standard
Unrefined Castor Oil Variable composition; triricinolein 71–81% with minor RR-TAGs
Batch consistency may vary; confounding effects from unknown minor components

Stoichiometric Precision in Polyurethane Cross-Linking

For advanced polymer synthesis, the exact hydroxyl value of the precursor dictates the final cross-link density. Pure triricinolein provides exactly 3.0 secondary hydroxyl groups per molecule, whereas crude castor oil provides a fractional and variable average of ~2.7 hydroxyl groups per mole due to the presence of non-hydroxylated impurities [1]. This exact functionality allows for the precise calculation of isocyanate (NCO) to hydroxyl (OH) ratios.

Evidence DimensionHydroxyl functionality per molecule
Target Compound DataExactly 3.0 hydroxyl groups per mole (theoretical MW 933.4 g/mol)
Comparator Or BaselineCrude Castor Oil (~2.7 average hydroxyl groups per mole, varying by batch)
Quantified DifferencePure triricinolein eliminates the ~10-20% non-functional or mono-functional triglyceride impurities found in crude extracts.
ConditionsCalculation of precise NCO/OH ratios for polyurethane resin synthesis.

Guarantees exact stoichiometric precision for isocyanate reactions, preventing unreacted monomers and ensuring reproducible cross-link density in high-performance coatings.

Hydroxyl Functionality
Class-level inference
3 vs. 0
Triricinolein: tri-functional polyol
Triolein/Trilinolein: non-functional
Supports reactive polyol use without modification
Based on chemical structure analysis

Dielectric Permittivity for Insulating Fluids

The presence of three strongly polar hydroxyl groups significantly enhances the electromagnetic response of triricinolein compared to standard triglycerides. Measurement in the C and X bands demonstrates that triricinolein achieves a dielectric constant of approximately 4.47, whereas the non-hydroxylated analog triolein (the primary component of olive oil) measures at only 3.35 [1] [2].

Evidence DimensionDielectric Constant (Permittivity)
Target Compound Data~4.47
Comparator Or BaselineTriolein (~3.35)
Quantified DifferenceTriricinolein exhibits a ~33% higher dielectric constant than the non-hydroxylated triolein baseline.
ConditionsMeasured at standard room temperature and microwave/radio frequencies (C and X bands).

The elevated permittivity makes triricinolein vastly superior as a base fluid for high-voltage capacitor dielectrics and insulating resins.

TAG Purity
Cross-study comparable
>95% vs. 71–81%
Isolated triricinolein: >95% purity
Castor oil: 71–81% triricinolein
Supports method validation and traceability
HPLC-ELSD analysis; eliminates minor-component interference

Hydrogen-Bonding Induced Kinematic Viscosity

Triricinolein's unique structure induces strong intermolecular hydrogen bonding, leading to exceptional steric hindrance and fluid resistance. At 40°C, pure triricinolein exhibits a kinematic viscosity exceeding 260 cSt, while a standard C18 unsaturated triglyceride like triolein possesses a viscosity of only ~35 cSt under identical conditions [1].

Evidence DimensionKinematic Viscosity at 40°C
Target Compound Data>260 cSt
Comparator Or BaselineTriolein (~35 cSt)
Quantified DifferenceTriricinolein demonstrates a >7-fold increase in kinematic viscosity compared to standard unsaturated triglycerides.
ConditionsStandard capillary viscometry at 40°C.

The massive viscosity increase makes it an ideal high-shear boundary lubricant and natural viscosity-increasing agent where standard oils would fail to maintain a fluid film.

Predicted Physicochemical Properties
Data to verify
Density: Triricinolein 0.977 ± 0.06 g/cm³ Castor oil 0.961 Triolein 0.913
Boiling point: Triricinolein 879.2°C Castor oil 313°C Triolein 714°C
Informs solvent and process design; validate experimentally
Predicted values from computational models
CIR Safety Assessment
Reported
CIR-reviewed for cosmetic use up to 46%
Glyceryl triesters safety assessment (2001)
Supports cosmetic formulation research with documented review
Peer-reviewed safety context; not a regulatory approval

High-Performance Polyurethane and Ceramer Synthesis

Directly utilizing its exact 3.0 hydroxyl functionality, pure triricinolein is the optimal polyol precursor for synthesizing advanced polyurethanes, urea-silica hybrid coatings, and ceramers where precise cross-linking density is required and batch variability from crude oils is unacceptable [1].

High-Permittivity Dielectric Fluids and Electrical Insulators

Leveraging its high dielectric constant (~4.47), this compound is selected as a bio-based insulating fluid or a reactive additive in the formulation of high-voltage capacitor dielectrics and specialized electrical potting resins [2].

Alcohol-Based Cosmetic and Pharmaceutical Formulations

Due to the polarity imparted by its three hydroxyl groups, triricinolein is soluble in ethanol and other short-chain alcohols (unlike triolein or tristearin), making it the preferred emollient and rheology modifier for clear, alcohol-based topical gels and pharmaceutical tinctures [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyurethane network synthesis
Tri-functional polyol reactivity
Crosslinking density and mechanical property response
Castor oil TAG quantification research
Defined chromatographic profile
Analytical method accuracy and traceability
Cosmetic formulation research
Third-party safety assessment context
Skin-conditioning and viscosity-enhancement endpoint review
Bio-lubricant estolide synthesis
Hydroxyl sites for esterification
Oxidative stability and lubricity under elevated temperatures

XLogP3

17.8

UNII

NZ59BAU9ZN

Other CAS

2540-54-7

Wikipedia

Ricinolein

Use Classification

Cosmetics -> Emollient; Refatting

Explore Compound Types